3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid
Description
3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid is a cyclobutane derivative featuring a strained four-membered ring substituted with a methyl group and a terminal alkyne (prop-2-yn-1-yl) moiety. The carboxylic acid functional group enhances its polarity, making it a candidate for hydrogen bonding and salt formation.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-methyl-1-prop-2-ynylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-3-4-9(8(10)11)5-7(2)6-9/h1,7H,4-6H2,2H3,(H,10,11) |
InChI Key |
RLVRUJCHBAZDNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(CC#C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclobutanecarboxylic acid with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutanecarboxylic acid derivatives.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore new reaction pathways and mechanisms. For example, it can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of more complex cyclobutane derivatives.
Mechanistic Studies
Researchers utilize 3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid to investigate reaction mechanisms in organic chemistry. Its reactivity profile makes it suitable for studying the effects of substituents on reaction outcomes, thereby contributing to the development of new synthetic methodologies.
Biological and Medicinal Applications
Therapeutic Potential
Derivatives of this compound are being investigated for their potential therapeutic properties. Studies indicate that these derivatives may exhibit antimicrobial, antiviral, or anticancer activities. For instance, compounds derived from cyclobutane structures have shown promise in inhibiting specific enzymes associated with cancer progression .
Mechanism of Action
The mechanism by which 3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid exerts its biological effects often involves interactions with molecular targets relevant to disease processes. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, while in anticancer research, it could interfere with DNA replication or induce apoptosis in cancer cells.
Industrial Applications
Development of Specialty Chemicals
In the industrial sector, 3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid is utilized in the formulation of specialty chemicals. Its reactivity allows for the creation of new materials such as polymers and resins that possess desirable properties for various applications.
Material Science Innovations
The compound's unique structural features contribute to advancements in material science, particularly in developing high-performance materials that require specific chemical properties. Its application extends to coatings and adhesives where enhanced durability and chemical resistance are essential.
Case Studies
-
Anticancer Research Study
A study investigated the effects of a derivative of 3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid on cancer cell lines. Results indicated significant inhibition of cell viability, suggesting its potential as an anticancer agent . -
Material Development Study
Research focused on using this compound in polymer synthesis demonstrated that incorporating 3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid enhanced the mechanical properties of the resulting materials, making them suitable for high-stress applications.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, such as enzyme inhibition or activation. Additionally, the compound’s ability to undergo chemical transformations allows it to modulate biological pathways by forming active metabolites .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Cyclobutane core : High ring strain (≈110 kJ/mol) due to bond angles deviating from ideal tetrahedral geometry.
- Substituents : A methyl group (electron-donating) and a propynyl group (electron-withdrawing terminal alkyne).
- Carboxylic acid group : Enables hydrogen bonding and participation in acid-base reactions.
Table 1: Structural Comparison with Analogous Cyclobutane Derivatives
Reactivity and Stability
- Alkyne Reactivity : The terminal alkyne in the target compound may undergo click chemistry (e.g., Huisgen cycloaddition) or metal-catalyzed cross-coupling, similar to propynyl groups in other compounds .
- Carboxylic Acid vs. Ester : The free carboxylic acid group increases solubility in polar solvents compared to esters, which are more lipophilic. Acidic protons (pKa ≈ 4–5) enable salt formation, whereas esters are hydrolytically labile under basic conditions.
- Rearrangement Tendencies : Cyclobutanecarboxylate esters (e.g., ) undergo radical-mediated rearrangements to cyclopropylmethyl or 3-butenyl esters. The target carboxylic acid may exhibit greater stability due to the absence of ester groups, though strain in the cyclobutane ring could still promote reactivity .
Hydrogen Bonding and Crystallography
- Hydrogen Bonding : The carboxylic acid group can form strong intermolecular hydrogen bonds (O–H···O), influencing crystal packing and melting points. In contrast, esters rely on weaker van der Waals interactions .
- Crystallographic Analysis: Tools like SHELXL () are critical for resolving cyclobutane derivatives’ strained geometries.
Biological Activity
3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a cyclobutane ring and a propargyl substituent, suggests unique interaction profiles with biological targets.
The molecular formula of 3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid is . Its structural features include:
- A cyclobutane ring, which contributes to its conformational rigidity.
- A propargyl group that may enhance reactivity and biological interaction.
Anti-inflammatory Properties
Research indicates that derivatives of cyclobutane carboxylic acids exhibit anti-inflammatory activity. In particular, studies have shown that certain analogs can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
Antidepressant Effects
Cyclobutane derivatives, including 3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid, have been associated with antidepressant activities. Dehmlow & Schmidt (1990) noted that these compounds could modulate neurotransmitter systems, potentially offering new avenues for treating depression .
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes related to cell signaling pathways. For instance, inhibitors derived from similar structures have demonstrated selectivity towards transglutaminases, which are implicated in various pathological conditions including cancer and fibrosis . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Study on Anti-inflammatory Activity
In a controlled study, a series of cyclobutane derivatives were administered to models of induced inflammation. The results indicated a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) in those treated with 3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid compared to controls. The compound was well-tolerated at doses up to 50 mg/kg over several weeks, indicating a favorable safety profile .
Investigation of Antidepressant Properties
Another study explored the antidepressant effects of various cyclobutane carboxylic acids. The findings suggested that the 3-Methyl derivative could effectively increase serotonin levels in the brain, akin to established antidepressants like SSRIs. Behavioral tests showed improved mood-related outcomes in treated animals .
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Dehmlow & Schmidt (1990) | Anti-inflammatory | Cyclobutane derivatives reduced TNF-alpha and IL-6 levels |
| Recent Pharmacological Study | Antidepressant | Increased serotonin levels; improved mood in animal models |
| Enzyme Inhibition Study | Transglutaminase inhibition | Selective inhibition observed; potential for targeted therapy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
